N-CBZ-L-serine ethyl ester

Descripción general

Descripción

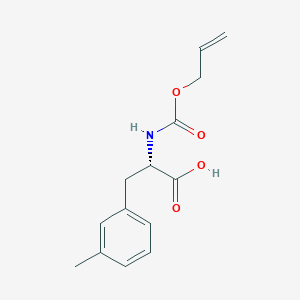

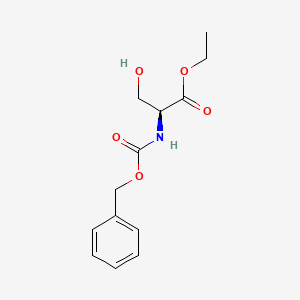

“N-CBZ-L-serine ethyl ester” is a protected form of the amino acid serine . The “CBZ” refers to the carbobenzyloxy group, which is a protecting group used in organic synthesis . This protected serine has been employed as a starting material for the Cbz analog of Garner’s aldehyde, 2,3-diaminopropanol, and optically active derivatives of 2-amino-1,3-propanediol .

Synthesis Analysis

The synthesis of “N-CBZ-L-serine ethyl ester” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This reaction protocol allows a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to be efficiently converted to amides with high yields .

Molecular Structure Analysis

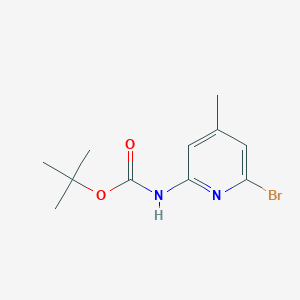

The molecular structure of “N-CBZ-L-serine ethyl ester” is represented by the linear formula: HOCH2CH (NHCO2CH2C6H5)CO2CH2C6H5 . It has a molecular weight of 329.35 .

Chemical Reactions Analysis

“N-CBZ-L-serine ethyl ester” is used in solution phase peptide synthesis . It is also used in the synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate .

Physical And Chemical Properties Analysis

“N-CBZ-L-serine ethyl ester” is a solid at room temperature . .

Aplicaciones Científicas De Investigación

Chemical Synthesis : N-Cbz-3-phenyloxaziridine, derived from N-CBZ-L-serine ethyl ester, is used for direct electrophilic N-amination of chiral amino acids, leading to the synthesis of l-hydrazino serine, showcasing its utility in developing sensitive chiral α-hydrazino acids (Niederer et al., 1993). Similarly, the synthesis of N-Cbz-L-serine benzyl ester with high yield and purity highlights its application in chemical preparations (Liu Cun-li, 2012).

Enzyme Studies : In the realm of enzyme research, a fluorogenic substrate derived from N-Cbz-L-serine ethyl ester significantly enhances the sensitivity of serine proteinases, enabling more precise measurements of amidase activity (Leytus et al., 1983). This demonstrates its potential in enzymology and biochemical assays.

Biocatalysis : The compound has been utilized in biocatalytic processes as well. For instance, efficient synthesis of (S)-N-Cbz-serine from racemic mixtures using biocatalysis, resulting in high enantiomer purity, showcases its application in producing optically active compounds (Avdagić & Sunjic, 1998).

Pharmaceutical Research : In pharmacological contexts, various derivatives of N-CBZ-L-serine ethyl ester show potential as inhibitors. For example, compounds like N-ethoxycarbonyl-D-Phe-Pro-alpha-azaLys p-nitrophenyl ester exhibit high selectivity and affinity for inhibiting human alpha-thrombin, suggesting therapeutic applications (De Simone et al., 1997).

Antimicrobial and Antiviral Agents : The compound and its derivatives show promise in developing new antimicrobial and antiviral agents. For instance, serine and threonine beta-lactones derived from it demonstrate potential as potent inhibitors of hepatitis A virus 3C cysteine proteinase, indicating a new class of antiviral drugs (Lall et al., 2002).

Analytical Chemistry : It's also used in developing sensitive analytical methods. For example, fluorogenic amino-acid esters derived from N-CBZ-L-serine ethyl ester can effectively determine the esterase activity of human and animal serine proteinases, improving sensitivity in spectrophotometric methods (Kraeva et al., 1992).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-2-18-12(16)11(8-15)14-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBGOHXGCWPBED-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-CBZ-L-serine ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine](/img/structure/B8147415.png)

![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B8147426.png)

![1,3-Dibromobicyclo[1.1.1]pentane](/img/structure/B8147434.png)